molecular formula C11H13F4N B8440645 2-(4-Fluoro-3-trifluoromethyl-phenyl)-1,1-dimethyl-ethylamine

2-(4-Fluoro-3-trifluoromethyl-phenyl)-1,1-dimethyl-ethylamine

Cat. No. B8440645
M. Wt: 235.22 g/mol
InChI Key: IDLOHOZZJIQUEV-UHFFFAOYSA-N
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Patent
US07244728B2

Procedure details

3.30 g (12.5 mmol) N-[2-(4-fluoro-3-trifluoromethyl-phenyl)-1,1-dimethyl-ethyl]-formamide are combined with 25 mL water and 25 mL conc. hydrochloric acid and refluxed for 2 hours. The reaction mixture is diluted with water, made alkaline with potassium carbonate solution and extracted with dichloromethane. The combined organic phases are dried with sodium sulphate and freed from solvent. Brown oil.
Name
N-[2-(4-fluoro-3-trifluoromethyl-phenyl)-1,1-dimethyl-ethyl]-formamide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12]C=O)([CH3:11])[CH3:10])=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16].Cl.C(=O)([O-])[O-].[K+].[K+]>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH2:12])([CH3:10])[CH3:11])=[CH:4][C:3]=1[C:15]([F:16])([F:17])[F:18] |f:2.3.4|

Inputs

Step One
Name
N-[2-(4-fluoro-3-trifluoromethyl-phenyl)-1,1-dimethyl-ethyl]-formamide
Quantity
3.3 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CC(C)(C)NC=O)C(F)(F)F
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with sodium sulphate

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C=C1)CC(C)(C)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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